3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a benzylsulfonyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-amine typically involves the reaction of benzylsulfonyl chloride with 1,2,4-thiadiazol-5-amine under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of a nitro group would yield an amine.
Scientific Research Applications
3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1-Nitro-3-[(benzylsulfonyl)methyl]benzene: This compound shares the benzylsulfonyl group but differs in the core structure.
Sulfonamide derivatives: These compounds also contain the sulfonyl group and have similar chemical properties.
Uniqueness
3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-amine is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties. This makes it distinct from other sulfonyl-containing compounds and potentially useful in a wider range of applications.
Properties
IUPAC Name |
3-benzylsulfonyl-1,2,4-thiadiazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S2/c10-8-11-9(12-15-8)16(13,14)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNVZCOWPJTFMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NSC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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